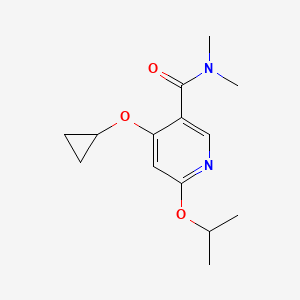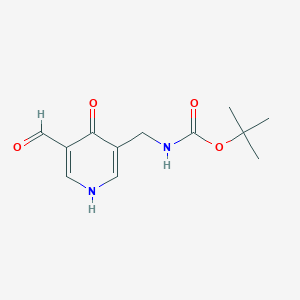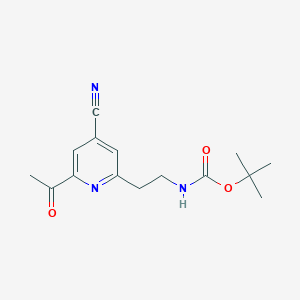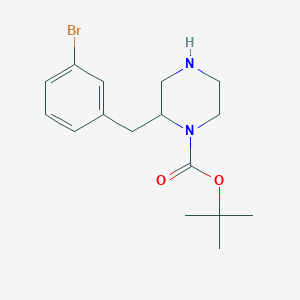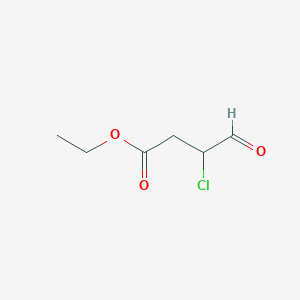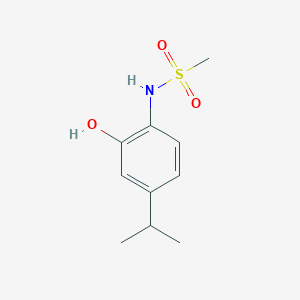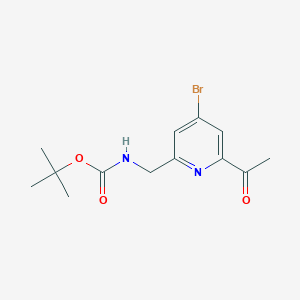
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate can be compared with other similar compounds such as:
Tert-butyl (6-bromo-2-pyridinyl)methylcarbamate: This compound lacks the acetyl group, which may affect its reactivity and applications.
Tert-butyl (4-bromopyridin-2-yl)methylcarbamate: This compound has the bromine atom in a different position on the pyridine ring, which can influence its chemical properties and reactivity.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate:
Eigenschaften
Molekularformel |
C13H17BrN2O3 |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
tert-butyl N-[(6-acetyl-4-bromopyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
YCHQOEPUETXVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)





